molecular formula C18H22N2O6 B505665 Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate CAS No. 431892-40-9

Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate

Cat. No.: B505665
CAS No.: 431892-40-9
M. Wt: 362.4g/mol
InChI Key: XLYLYBYBDCLOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate is a complex organic compound that features a furan ring, a piperazine moiety, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate typically involves multiple steps. One common route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a halogenated furan compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as flexibility or thermal stability.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and piperazine moieties can engage in hydrogen bonding, hydrophobic interactions, or π-π stacking with the target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-aminophenyl)furan-2-carboxylate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Methyl 5-[(4-{[5-(methoxycarbonyl)-2-furyl]methyl}-1-piperazinyl)methyl]-2-furoate is unique due to the combination of the furan ring and piperazine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

431892-40-9

Molecular Formula

C18H22N2O6

Molecular Weight

362.4g/mol

IUPAC Name

methyl 5-[[4-[(5-methoxycarbonylfuran-2-yl)methyl]piperazin-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C18H22N2O6/c1-23-17(21)15-5-3-13(25-15)11-19-7-9-20(10-8-19)12-14-4-6-16(26-14)18(22)24-2/h3-6H,7-12H2,1-2H3

InChI Key

XLYLYBYBDCLOKB-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(O1)CN2CCN(CC2)CC3=CC=C(O3)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCN(CC2)CC3=CC=C(O3)C(=O)OC

Origin of Product

United States

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